4,6-bis(dipropylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide
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Overview
Description
4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4,6-trichloro-1,3,5-triazine with dipropylamine under controlled conditions to form the intermediate 4,6-bis(dipropylamino)-1,3,5-triazine. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted triazines.
Scientific Research Applications
4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4,6-bis(diphenylamino)-1,3,5-triazine: Similar structure but with phenyl groups instead of propyl groups.
2,4,6-tris(dipropylamino)-1,3,5-triazine: Contains an additional dipropylamino group.
Uniqueness
4,6-bis(dipropylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is unique due to its specific substitution pattern and the presence of a hydroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C16H31N7O |
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Molecular Weight |
337.46 g/mol |
IUPAC Name |
4,6-bis(dipropylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide |
InChI |
InChI=1S/C16H31N7O/c1-5-9-22(10-6-2)15-18-14(13(17)21-24)19-16(20-15)23(11-7-3)12-8-4/h24H,5-12H2,1-4H3,(H2,17,21) |
InChI Key |
NLLFQTUQSCTKOJ-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN(CCC)C1=NC(=NC(=N1)/C(=N\O)/N)N(CCC)CCC |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC(=N1)C(=NO)N)N(CCC)CCC |
Origin of Product |
United States |
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